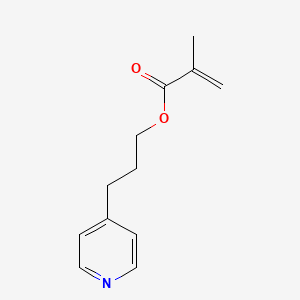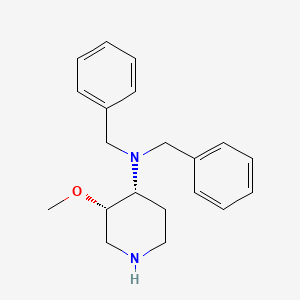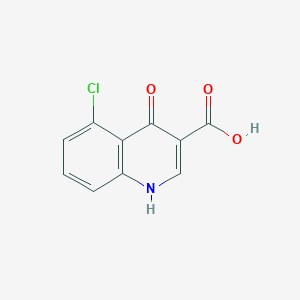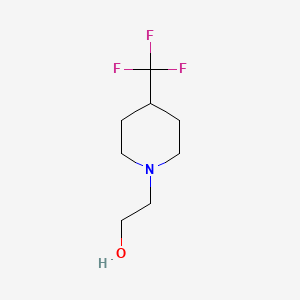
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is a chemical compound. It is also known as 2-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-ol hydrochloride . The compound has a molecular weight of 233.66 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is 1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is a powder that is stored at room temperature . The compound has a molecular weight of 233.66 .Applications De Recherche Scientifique
- GABA Receptor Modulators : Scientists investigate its derivatives as potential noncompetitive GABA receptor antagonists, which could have implications in treating neurological disorders .
- Cytochrome P450 Inhibitors : The compound may serve as a scaffold for developing inhibitors of human cytochrome P450 enzymes, crucial for drug metabolism .
- Enantioselective Synthesis : Researchers use this compound to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. These compounds find applications in organic synthesis and catalysis .
- Lung Epithelium Gene Editing : Lead lipid nanoparticles containing this compound allow efficient gene editing in lung epithelial cells. This has implications for gene therapy in congenital lung diseases .
- A derivative of this compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis. It showed promise as a potential antitubercular agent .
Medicinal Chemistry and Drug Development
Organocatalysis and Chemical Synthesis
Gene Therapy and Nanoparticles
Antitubercular Activity
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to play significant roles in the pharmaceutical industry .
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals by enhancing their lipophilicity and metabolic stability .
Biochemical Pathways
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .
Result of Action
Compounds with similar structures have shown various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7-1-3-12(4-2-7)5-6-13/h7,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOVVPLMBDVDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

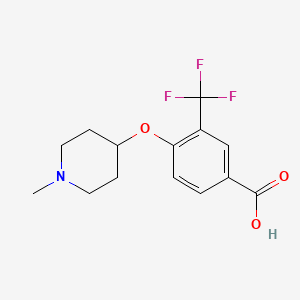
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

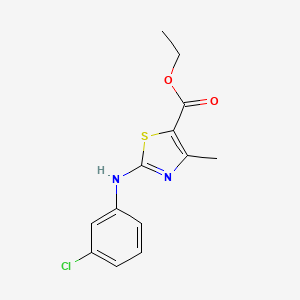

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)
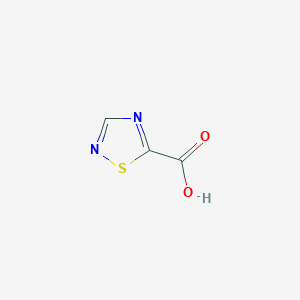
![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)
